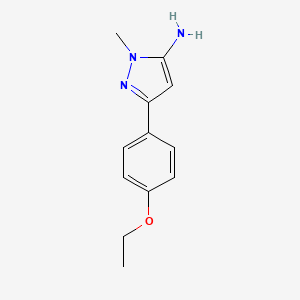

3-(4-Ethoxyphenyl)-1-methyl-1h-pyrazol-5-amine

Description

3-(4-Ethoxyphenyl)-1-methyl-1H-pyrazol-5-amine is a pyrazole derivative featuring a 4-ethoxyphenyl substituent at position 3 and a methyl group at position 1.

Properties

Molecular Formula |

C12H15N3O |

|---|---|

Molecular Weight |

217.27 g/mol |

IUPAC Name |

5-(4-ethoxyphenyl)-2-methylpyrazol-3-amine |

InChI |

InChI=1S/C12H15N3O/c1-3-16-10-6-4-9(5-7-10)11-8-12(13)15(2)14-11/h4-8H,3,13H2,1-2H3 |

InChI Key |

BESTZNOICYHXIW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=C2)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-1-methyl-1H-pyrazol-5-amine typically involves the cyclization of α,β-unsaturated ketones with hydrazine and its derivatives in the presence of a suitable cyclizing agent such as acetic acid . The reaction conditions often include moderate temperatures and controlled pH to ensure the formation of the desired pyrazole derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The ethoxyphenyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-(4-Ethoxyphenyl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the pyrazole core critically determine molecular weight, polarity, and solubility. Key analogs and their properties are summarized below:

Key Observations:

Q & A

Basic: What are the common synthetic routes for preparing pyrazole-5-amine derivatives, and how can these methods be adapted for 3-(4-Ethoxyphenyl)-1-methyl-1H-pyrazol-5-amine?

Pyrazole-5-amine derivatives are typically synthesized via cyclocondensation of hydrazines with β-diketones or β-keto esters. For example:

- Step 1 : React 4-ethoxybenzaldehyde with hydrazine hydrate to form a hydrazine intermediate (analogous to methods used for chlorophenyl derivatives) .

- Step 2 : Condense the intermediate with ethyl acetoacetate to yield a pyrazolone ring.

- Step 3 : Methylate the pyrazole nitrogen using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) .

Methodological Note : Optimize reaction time and temperature using Design of Experiments (DoE) to maximize yield. Monitor intermediates via TLC or LC-MS.

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substitution patterns (e.g., ethoxyphenyl resonance at δ 6.8–7.2 ppm for aromatic protons and δ 1.3–1.5 ppm for the ethoxy methyl group) .

- X-ray Crystallography : Employ SHELXL for structure refinement. For example, triclinic crystal systems (space group P1) with unit cell parameters similar to fluorophenyl analogs (e.g., a = 8.5–10.4 Å, α = 79–86°) can be resolved using high-resolution data .

Advanced: How can researchers optimize reaction conditions to improve the yield of this compound?

- Variable Screening : Test solvents (DMF, ethanol), catalysts (p-TsOH, Lewis acids), and temperatures (80–120°C) to identify optimal conditions. For instance, DMF at 100°C may enhance cyclization efficiency .

- Byproduct Analysis : Use GC-MS to detect side products (e.g., over-methylated derivatives) and adjust stoichiometry (e.g., 1.2 equiv methylating agent).

- Scale-Up Considerations : Transition from batch to flow chemistry for reproducibility .

Advanced: How should researchers address contradictory biological activity data for pyrazole-5-amine analogs in enzyme inhibition studies?

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., ethoxy vs. methoxy or chloro groups) on target binding. For example, bulkier ethoxy groups may enhance hydrophobic interactions but reduce solubility .

- Dose-Response Curves : Replicate assays across multiple concentrations (e.g., 0.1–100 µM) to confirm IC₅₀ values.

- Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and reconcile discrepancies between in vitro and in silico results .

Advanced: What computational strategies are effective for predicting the biological activity of this compound?

- Pharmacophore Modeling : Identify key features (e.g., hydrogen bond donors from the amine group, aromatic π-π stacking) using tools like Schrödinger’s Phase .

- ADMET Prediction : Use SwissADME to assess pharmacokinetic properties (e.g., logP ~2.5 for ethoxy derivatives) and prioritize analogs with optimal bioavailability .

- MD Simulations : Perform 100-ns simulations to evaluate stability in target binding pockets (e.g., kinase ATP sites) .

Basic: How does the ethoxy substituent influence the reactivity and biological activity of pyrazole-5-amine derivatives?

- Electronic Effects : The ethoxy group’s electron-donating nature increases electron density on the phenyl ring, enhancing π-π interactions with aromatic residues in enzyme active sites .

- Steric Effects : Ethoxy’s larger size compared to methoxy may reduce off-target binding but could limit membrane permeability.

- Synthetic Challenges : Ethoxy groups are prone to demethylation under acidic conditions; use protecting groups (e.g., acetyl) during synthesis .

Advanced: How can SHELX software be applied to resolve crystallographic ambiguities in pyrazole-5-amine derivatives?

- Data Collection : Collect high-resolution (<1.0 Å) data using synchrotron sources to reduce noise .

- Refinement in SHELXL : Use TWIN and BASF commands to handle twinning (common in triclinic systems) and refine anisotropic displacement parameters .

- Validation : Check R-factors (target R < 0.05) and validate hydrogen bonding networks with PLATON .

Advanced: What in vitro assays are suitable for evaluating the enzyme inhibitory potential of this compound?

- Kinase Inhibition : Use a fluorescence-based ADP-Glo™ assay to measure IC₅₀ against kinases (e.g., JAK2 or EGFR) .

- CYP450 Interaction : Perform cytochrome P450 inhibition screening via luminescent assays (e.g., Promega P450-Glo™) to assess metabolic stability .

- Cellular Uptake : Quantify intracellular concentrations using LC-MS/MS in cell lines (e.g., HepG2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.